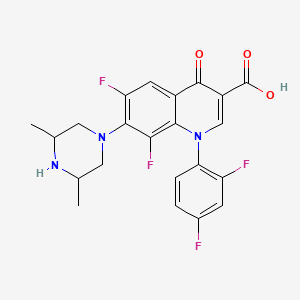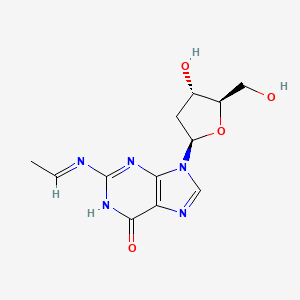
2-(4-(Trifluoromethoxy)phenyl)quinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Trifluoromethoxy)phenyl)quinazolin-4(1H)-one is a chemical compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of the trifluoromethoxy group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 2-(4-(Trifluoromethoxy)phenyl)quinazolin-4(1H)-one can be achieved through several methods. One efficient strategy involves a three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines using a heterogeneous activated carbon fiber-supported palladium catalyst . This method offers high efficiency and the catalyst can be recycled multiple times with good stability . Another approach involves the palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines, which has been shown to provide high yields and broad substrate scope .
Analyse Chemischer Reaktionen
2-(4-(Trifluoromethoxy)phenyl)quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core, leading to different derivatives with potential biological activities.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include palladium catalysts, oxidizing agents like TBHP, and reducing agents. .
Wissenschaftliche Forschungsanwendungen
2-(4-(Trifluoromethoxy)phenyl)quinazolin-4(1H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various quinazolinone derivatives with potential biological activities.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Wirkmechanismus
The mechanism of action of 2-(4-(Trifluoromethoxy)phenyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation . The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied.
Vergleich Mit ähnlichen Verbindungen
2-(4-(Trifluoromethoxy)phenyl)quinazolin-4(1H)-one can be compared with other similar compounds, such as:
2-(Trifluoromethyl)quinazolin-4(3H)-one: This compound has a similar quinazolinone core but with a trifluoromethyl group instead of a trifluoromethoxy group.
4,6,7-Trisubstituted quinazoline derivatives: These compounds contain additional substituents on the quinazoline core and are studied for their cytotoxic efficacy against various cancer cell lines. The uniqueness of this compound lies in its trifluoromethoxy group, which enhances its chemical stability and biological activity compared to other quinazolinone derivatives
Eigenschaften
CAS-Nummer |
83800-84-4 |
|---|---|
Molekularformel |
C15H9F3N2O2 |
Molekulargewicht |
306.24 g/mol |
IUPAC-Name |
2-[4-(trifluoromethoxy)phenyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H9F3N2O2/c16-15(17,18)22-10-7-5-9(6-8-10)13-19-12-4-2-1-3-11(12)14(21)20-13/h1-8H,(H,19,20,21) |
InChI-Schlüssel |
PQPIYBZADFPOKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=C(C=C3)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12910948.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-furanyl)-](/img/structure/B12910952.png)

![5-Amino-2-{[(4-methyl-1,3-oxazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12910954.png)

![6-[(2,6-difluorophenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B12910959.png)


![2-[(2,6-Dimethoxyphenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B12910979.png)


![4-Chloro-5-({[(4-methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12910994.png)
![7-[(4-Methoxyphenyl)methyl]-5-phenylimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12910995.png)
